2-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAS-0338872 involves the iodination of a benzamide derivative followed by the introduction of a 1,3,4-thiadiazole moiety. The reaction typically starts with the iodination of benzamide using iodine and a suitable oxidizing agent. The resulting iodinated benzamide is then reacted with a thiadiazole derivative under appropriate conditions to yield BAS-0338872 .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
BAS-0338872 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the iodine atom
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide derivatives .
Scientific Research Applications
BAS-0338872 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: BAS-0338872 is being investigated for its potential therapeutic effects, particularly as an Abl tyrosine kinase inhibitor.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of BAS-0338872 involves its interaction with specific molecular targets. As an Abl tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the suppression of certain cellular processes, making it a potential therapeutic agent for diseases involving abnormal kinase activity .
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide: A closely related compound with similar biological activities.
1,3,4-thiadiazole derivatives: A broader class of compounds with diverse biological activities.
Uniqueness
BAS-0338872 stands out due to its specific structure, which allows for unique interactions with molecular targets. Its iodinated benzamide moiety and thiadiazole ring contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14IN3OS |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14IN3OS/c18-14-9-5-4-8-13(14)16(22)19-17-21-20-15(23-17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
InChI Key |
SLBMNZPBYUAWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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